molecular formula C6H5N3O2S B3225559 5-Cyanopyridine-2-sulfonamide CAS No. 1250047-59-6

5-Cyanopyridine-2-sulfonamide

Cat. No.: B3225559
CAS No.: 1250047-59-6
M. Wt: 183.19 g/mol
InChI Key: DQGPUZNSHGEISU-UHFFFAOYSA-N
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Description

5-Cyanopyridine-2-sulfonamide: is a chemical compound with the molecular formula C6H5N3O2S and a molecular weight of 183.19 g/mol It is characterized by the presence of a cyano group (-CN) at the 5-position and a sulfonamide group (-SO2NH2) at the 2-position of a pyridine ring

Biochemical Analysis

Biochemical Properties

It is known that sulfonamides, a group of compounds to which 5-Cyanopyridine-2-sulfonamide belongs, have a wide range of pharmacological activities . They can inhibit carbonic anhydrase and dihydropteroate synthetase, which are crucial enzymes in certain metabolic pathways

Cellular Effects

It is known that 2-cyanopyridine derivatives can enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 2-cyanopyridines with electron-withdrawing groups react efficiently with cysteine under aqueous and mild conditions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanopyridine-2-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 5-cyanopyridine with sulfonamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Cyanopyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyanopyridine-2-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-cyanopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(9-4-5)12(8,10)11/h1-2,4H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGPUZNSHGEISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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